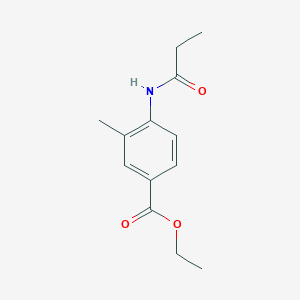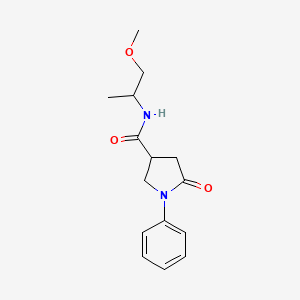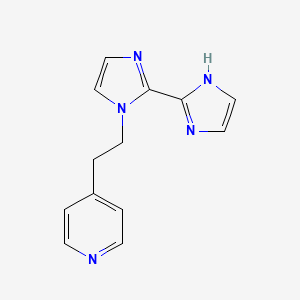
ethyl 3-methyl-4-(propionylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-methyl-4-(propionylamino)benzoate, also known as ethyl 4-(N-propionylamino)-3-methylbenzoate, is a chemical compound that belongs to the class of benzoic acid esters. It is commonly used in the field of scientific research due to its various applications.
Mecanismo De Acción
The mechanism of action of ethyl 3-methyl-4-(propionylamino)benzoate 3-methyl 3-methyl-4-(propionylamino)benzoate-4-(propionylamino)benzoate is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft, which is necessary for proper nerve function. By inhibiting this enzyme, ethyl 3-methyl-4-(propionylamino)benzoate 3-methyl 3-methyl-4-(propionylamino)benzoate-4-(propionylamino)benzoate can increase the concentration of acetylcholine in the synaptic cleft, leading to increased nerve activity.
Biochemical and Physiological Effects
Ethyl 3-methyl 3-methyl-4-(propionylamino)benzoate-4-(propionylamino)benzoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of acetylcholinesterase in a dose-dependent manner. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of ethyl 3-methyl-4-(propionylamino)benzoate 3-methyl 3-methyl-4-(propionylamino)benzoate-4-(propionylamino)benzoate is that it is relatively easy to synthesize, making it readily available for use in scientific research. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, one limitation is that it is not very water-soluble, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of ethyl 3-methyl-4-(propionylamino)benzoate 3-methyl 3-methyl-4-(propionylamino)benzoate-4-(propionylamino)benzoate in scientific research. One area of interest is its potential use as a therapeutic agent for the treatment of Alzheimer's disease. Since it is a known acetylcholinesterase inhibitor, it may be able to increase the concentration of acetylcholine in the brain, which is reduced in Alzheimer's patients. Another area of interest is its potential use as an antioxidant in the treatment of various diseases such as cancer and cardiovascular disease. Further research is needed to fully understand the potential applications of ethyl 3-methyl-4-(propionylamino)benzoate 3-methyl 3-methyl-4-(propionylamino)benzoate-4-(propionylamino)benzoate in scientific research.
Métodos De Síntesis
The synthesis of ethyl 3-methyl-4-(propionylamino)benzoate 3-methyl 3-methyl-4-(propionylamino)benzoate-4-(propionylamino)benzoate involves the reaction between ethyl 3-methyl-4-(propionylamino)benzoate 3-methyl 3-methyl-4-(propionylamino)benzoate-4-aminobenzoate and propionyl chloride in the presence of a base such as triethyl 3-methyl-4-(propionylamino)benzoateamine. The reaction takes place at room temperature and is typically completed within a few hours. The product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Ethyl 3-methyl 3-methyl-4-(propionylamino)benzoate-4-(propionylamino)benzoate has a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds. It is also used as a starting material for the synthesis of other compounds such as 3-methyl 3-methyl-4-(propionylamino)benzoate-4-(propionylamino)benzoic acid and 3-methyl 3-methyl-4-(propionylamino)benzoate-4-(acetylamino)benzoic acid.
Propiedades
IUPAC Name |
ethyl 3-methyl-4-(propanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-4-12(15)14-11-7-6-10(8-9(11)3)13(16)17-5-2/h6-8H,4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCRGQGMGNAAOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5330376.png)
![1-benzyl-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5330382.png)

![4-(2-methylquinolin-6-yl)-1-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]piperidin-4-ol](/img/structure/B5330390.png)
![5-[1-(1H-benzimidazol-1-ylacetyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5330394.png)
![2-[(2-oxo-2-phenylethyl)thio]-N-phenylacetamide](/img/structure/B5330401.png)
![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-chloro-6-methoxyphenyl methanesulfonate](/img/structure/B5330409.png)

![3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5330415.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-4(3H)-pyrimidinone](/img/structure/B5330421.png)
![N-(3-chloro-2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5330422.png)
![N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-D-valinamide](/img/structure/B5330443.png)
![4-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}morpholine](/img/structure/B5330466.png)
![N-bicyclo[2.2.1]hept-2-ylcyclopentanecarboxamide](/img/structure/B5330468.png)